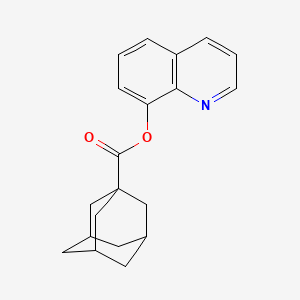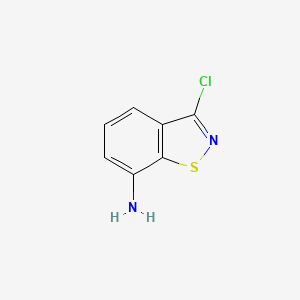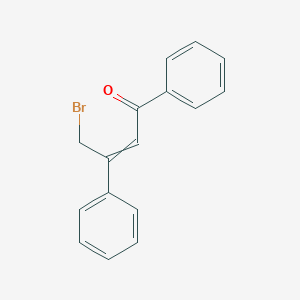
2,2,4-Tribromocyclopent-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Tribromocyclopent-4-ene-1,3-dione is a halogenated organic compound known for its unique structure and reactivity This compound is characterized by the presence of three bromine atoms attached to a cyclopentene ring, which also contains two keto groups at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Tribromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopent-4-ene-1,3-dione. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the product is isolated through crystallization or distillation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Tribromocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less brominated cyclopentene derivatives .
Applications De Recherche Scientifique
2,2,4-Tribromocyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mécanisme D'action
The mechanism by which 2,2,4-Tribromocyclopent-4-ene-1,3-dione exerts its effects involves the interaction of its bromine atoms with various molecular targets. The compound can generate reactive intermediates, such as radicals, which can interact with biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form radicals is a key aspect of its reactivity .
Comparaison Avec Des Composés Similaires
- 2,2,4,4-Tetrabromocyclopent-4-ene-1,3-dione
- 2,2,4-Trichlorocyclopent-4-ene-1,3-dione
- 2,2,4-Trifluorocyclopent-4-ene-1,3-dione
Comparison: 2,2,4-Tribromocyclopent-4-ene-1,3-dione is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its chlorinated and fluorinated analogs. The bromine atoms make it more reactive in substitution and radical formation reactions, which can be advantageous in certain applications .
Propriétés
Numéro CAS |
89283-08-9 |
|---|---|
Formule moléculaire |
C5HBr3O2 |
Poids moléculaire |
332.77 g/mol |
Nom IUPAC |
2,2,4-tribromocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5HBr3O2/c6-2-1-3(9)5(7,8)4(2)10/h1H |
Clé InChI |
OBBOEIUDAVOMFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(C1=O)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


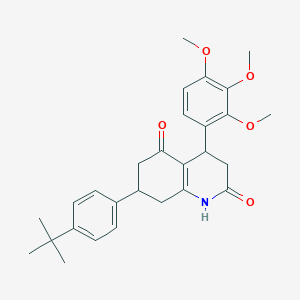
![2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
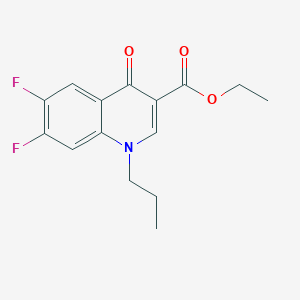
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)
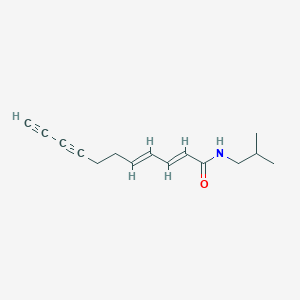
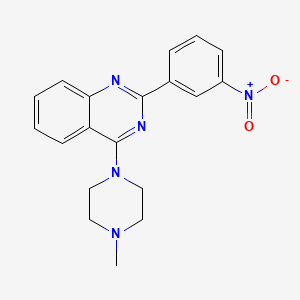
![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)

